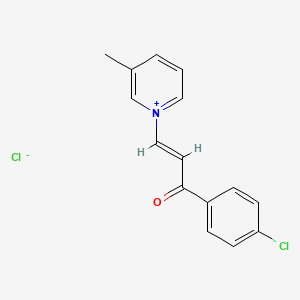
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylpyridinium moiety, and a prop-2-en-1-one linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Synthesis of the Methylpyridinium Intermediate: This step involves the alkylation of pyridine to introduce the methyl group at the 3-position.
Coupling Reaction: The chlorophenyl and methylpyridinium intermediates are coupled through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one bromide
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one iodide
Uniqueness
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a synthetic organic compound notable for its biological activity. It features a chlorophenyl group, a methylpyridinium moiety, and a prop-2-en-1-one linkage, which contribute to its unique properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
- Genetic Material Interaction : The compound has the potential to interact with DNA and RNA, influencing gene expression and cellular functions.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 10 |
| 9q | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 3.9 |
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that this compound exhibits antimicrobial activity. Studies have shown significant efficacy against bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antiproliferative Activity in Breast Cancer Cells
A study investigated the antiproliferative effects of various derivatives of the compound on MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mechanisms involving tubulin destabilization. Flow cytometry analysis revealed that these compounds caused G2/M phase arrest in treated cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of related pyridinium compounds. It demonstrated that specific derivatives showed pronounced sensitivity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClNO.ClH/c1-12-3-2-9-17(11-12)10-8-15(18)13-4-6-14(16)7-5-13;/h2-11H,1H3;1H/q+1;/p-1/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSMWBHJWEKPN-VRTOBVRTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













